5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic building block that has been reported as an intermediate in the synthesis of glyburide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility in various solvents. The compound “5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” has a molecular weight of 368.84 . Its melting point is reported to be between 209-214 °C .Scientific Research Applications
Synthesis and Characterization
- Research has focused on synthesizing novel heterocyclic compounds with potential biological activities. For example, compounds with a base structure similar to the queried compound have been synthesized for their potential as anti-inflammatory and analgesic agents. These studies often involve the creation of novel synthesis pathways or the improvement of existing methods to enhance yields, selectivity, or pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Evaluation
- Compounds with similar structures have been evaluated for their antimicrobial, antifungal, and anticancer activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and screened for their in vitro antibacterial activity against common pathogenic bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antiviral and Anticancer Applications
- Some studies have discovered that benzamide-based compounds exhibit significant antiviral activities against specific strains of influenza, underscoring their potential in antiviral therapy. Among these, certain derivatives have been identified to possess high efficacy against the H5N1 strain of the bird flu virus (Hebishy, Salama, & Elgemeie, 2020).
Anti-inflammatory and Analgesic Properties
- The exploration of pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors has provided insights into their potential application in treating inflammation and pain. These studies often involve the synthesis of various derivatives and subsequent testing for COX-2 inhibition efficacy, with some compounds showing promising results in preclinical models (Raffa et al., 2009).
Antiproliferative Activity
- Research on thiazole/benzothiazole fused pyranopyrimidine derivatives has indicated their selective cytotoxicity towards cancer cells compared to normal cells. These compounds have been tested against various cancer cell lines, with some showing potent antiproliferative activity, suggesting their potential as cancer therapeutics (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-12-3-6-14(7-4-12)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-9-13(21)5-8-17(15)29-2/h3-11H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLRLZWYUPCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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